1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1040677-53-9
VCID: VC5044434
InChI: InChI=1S/C18H18F2N6OS/c19-15-4-3-13(10-16(15)20)26-17(21-22-23-26)12-24-5-7-25(8-6-24)18(27)11-14-2-1-9-28-14/h1-4,9-10H,5-8,11-12H2
SMILES: C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)CC4=CC=CS4
Molecular Formula: C18H18F2N6OS
Molecular Weight: 404.44

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

CAS No.: 1040677-53-9

Cat. No.: VC5044434

Molecular Formula: C18H18F2N6OS

Molecular Weight: 404.44

* For research use only. Not for human or veterinary use.

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone - 1040677-53-9

Specification

CAS No. 1040677-53-9
Molecular Formula C18H18F2N6OS
Molecular Weight 404.44
IUPAC Name 1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone
Standard InChI InChI=1S/C18H18F2N6OS/c19-15-4-3-13(10-16(15)20)26-17(21-22-23-26)12-24-5-7-25(8-6-24)18(27)11-14-2-1-9-28-14/h1-4,9-10H,5-8,11-12H2
Standard InChI Key URWIXDAKRIUCOJ-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)CC4=CC=CS4

Introduction

The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule featuring a tetrazole ring, a difluorophenyl group, a piperazine moiety, and a thiophene ring. This compound is of interest in medicinal chemistry due to its potential biological activities and structural versatility.

Synthesis

The synthesis of such a compound typically involves multiple steps:

  • Formation of the Tetrazole Ring: This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile, such as 3,4-difluorobenzonitrile reacting with sodium azide.

  • Alkylation of the Tetrazole: The tetrazole derivative is then alkylated with a suitable alkylating agent to introduce the piperazine moiety.

  • Introduction of the Thiophene Group: This could involve a reaction with a thiophene-containing reagent, such as thiophene-2-ylacetyl chloride, to form the final compound.

Potential Biological Activities

Given its structural components, this compound may exhibit various biological activities:

  • Enzyme Inhibition: The tetrazole ring could mimic natural substrates, allowing the compound to act as an inhibitor.

  • Receptor Binding: The difluorophenyl and thiophene groups may enhance binding affinity to specific receptors.

Comparison with Similar Compounds

CompoundKey FeaturesPotential Activities
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamideTetrazole, difluorophenyl, cyclohexanecarboxamideEnzyme inhibition, receptor binding
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxybenzyl)piperazine-1-carboxamideTetrazole, difluorophenyl, piperazineBiological interactions through piperazine
N-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl}-2-phenylacetamideTetrazole, difluorophenyl, phenylacetamidePotential for enzyme inhibition

Research Findings and Future Directions

While specific research findings on 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone are not detailed in the available literature, compounds with similar structures have shown promise in medicinal chemistry. Future studies could focus on synthesizing this compound and evaluating its biological activities, including potential enzyme inhibition or receptor binding capabilities.

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